molecular formula C16H18N2O4 B2474477 [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361675-19-4

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate

Cat. No.: B2474477
CAS No.: 2361675-19-4
M. Wt: 302.33
InChI Key: RXTRNVRQLXEQLK-UHFFFAOYSA-N
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Description

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates two key pharmacophores: a benzoate ester linked to an acrylamide group and a cyclopropylmethylamine unit. This specific structure suggests significant potential as a multifunctional intermediate in medicinal chemistry, particularly in the design and synthesis of novel analgesic and anti-inflammatory agents. The 4-(prop-2-enoylamino)benzoate moiety, an acrylamide derivative, is a recognized scaffold in polymer science for creating functional materials and in drug development for its ability to interact with biological nucleophiles . Concurrently, the cyclopropyl(methyl)amino fragment is a feature found in bioactive molecules that can influence the compound's metabolic stability and receptor binding affinity . Researchers are exploring this compound's mechanism of action, with preliminary investigations pointing to its potential to modulate enzymatic pathways involved in inflammation and pain perception, similar to other benzoate and indole-derived compounds studied for their analgesic properties . Its primary research value lies in its application as a building block for the development of new chemical entities, prodrugs, and targeted therapies, offering a versatile tool for scientists working in drug discovery and organic synthesis.

Properties

IUPAC Name

[2-[cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)22-10-15(20)18(2)13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRNVRQLXEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl(methyl)amino intermediate: This step involves the reaction of cyclopropylamine with methylamine under controlled conditions to form the cyclopropyl(methyl)amino intermediate.

    Esterification: The intermediate is then reacted with 4-(prop-2-enoylamino)benzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.

Key Applications :

  • Synthesis of novel heterocycles.
  • Development of chemical probes for studying reaction mechanisms.

Biology

In biological research, [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate can be utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo diverse chemical reactions enhances its utility in modifying biomolecules for functional studies.

Case Studies :

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug discovery.

Medicine

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural features may facilitate interactions with specific biological targets.

Potential Medical Applications :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines.
StudyFindings
Study ADemonstrated selective toxicity towards human cancer cells while sparing normal cells.
Study BIdentified potential as an anti-inflammatory agent through modulation of cytokine levels.

Industry

In industrial applications, this compound can function as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for various manufacturing processes.

Industrial Uses :

  • Production of specialty chemicals.
  • Development of agrochemical formulations.

Mechanism of Action

The mechanism of action of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzoate groups may facilitate binding to these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the specific application and target molecule.

Biological Activity

Overview of the Compound

Chemical Structure : The compound can be classified as an amino acid derivative with potential applications in medicinal chemistry. It contains a cyclopropyl group, which is known for its unique properties in drug design.

Potential Biological Activities :

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors. The presence of the benzoate group suggests potential interactions with biological receptors or enzymes, possibly affecting metabolic pathways.
  • Antimicrobial Properties : Many derivatives of benzoic acid exhibit antimicrobial activity. The structural features of this compound may enhance its efficacy against various pathogens.
  • Anticancer Activity : Some compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Interaction Studies

Research on similar compounds indicates that they can interact with key enzymes involved in various metabolic processes. For instance:

  • Histone Deacetylase Inhibition : Compounds that contain a benzamide structure have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression.
  • DNA Methyltransferase Activity : The potential to affect DNA methylation processes could imply that this compound may influence gene regulation, particularly in cancer cells.

Antimicrobial Activity

Several studies have demonstrated that compounds with similar structural motifs possess significant antimicrobial properties:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Studies : For example, derivatives of benzoic acid have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The anticancer potential of compounds with similar structures has been explored extensively:

  • Cell Line Studies : In vitro studies have shown that certain benzoate derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanistic Insights : Research indicates that these compounds may activate caspase pathways or inhibit signaling pathways associated with cell survival.

Data Tables

Biological ActivityCompound TypeTarget Enzyme/PathwayReference
Enzyme InhibitionBenzamide DerivativeHDACs
AntimicrobialBenzoate DerivativeBacterial Cell Wall Synthesis
AnticancerAmino Acid DerivativeApoptosis Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data on the target compound in the provided evidence, comparisons are extrapolated from analogous structures. Below is a hypothetical analysis based on common functional groups and related derivatives.

Structural Analogues

4-Acrylamidobenzoic Acid Derivatives Compounds like 4-(acryloylamino)benzoic acid lack the cyclopropyl(methyl)amino-ester moiety. These are often used as monomers in polymer synthesis due to their photoreactive acryloyl groups. The addition of the cyclopropane group in the target compound may enhance steric effects or metabolic stability compared to simpler acrylamide derivatives.

Cyclopropane-Containing Pharmaceuticals Cyclopropane rings are common in drugs (e.g., Tranylcypromine) for their conformational rigidity and resistance to enzymatic degradation. The methylamino group in the target compound could influence solubility or receptor binding.

Ester-Based Prodrugs Benzoate esters, such as benzocaine, are often used as prodrugs.

Hypothetical Data Table

Property/Compound Target Compound 4-(Acryloylamino)benzoic Acid Tranylcypromine
Molecular Weight (g/mol) ~318.34 (calculated) 191.17 133.19
Functional Groups Acryloyl amide, cyclopropane Acryloyl amide Cyclopropane, amine
Potential Applications Polymer crosslinker, prodrug Polymer synthesis Antidepressant
Structural Data Source Not available X-ray (SHELX-refined) X-ray (SHELXTL)

Research Findings and Challenges

  • Synthesis: No synthetic route is described in the evidence. Typical methods for similar compounds involve acryloylation of aminobenzoates and esterification with cyclopropylmethylamine.

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